S-Isopropyl-isothiourea

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

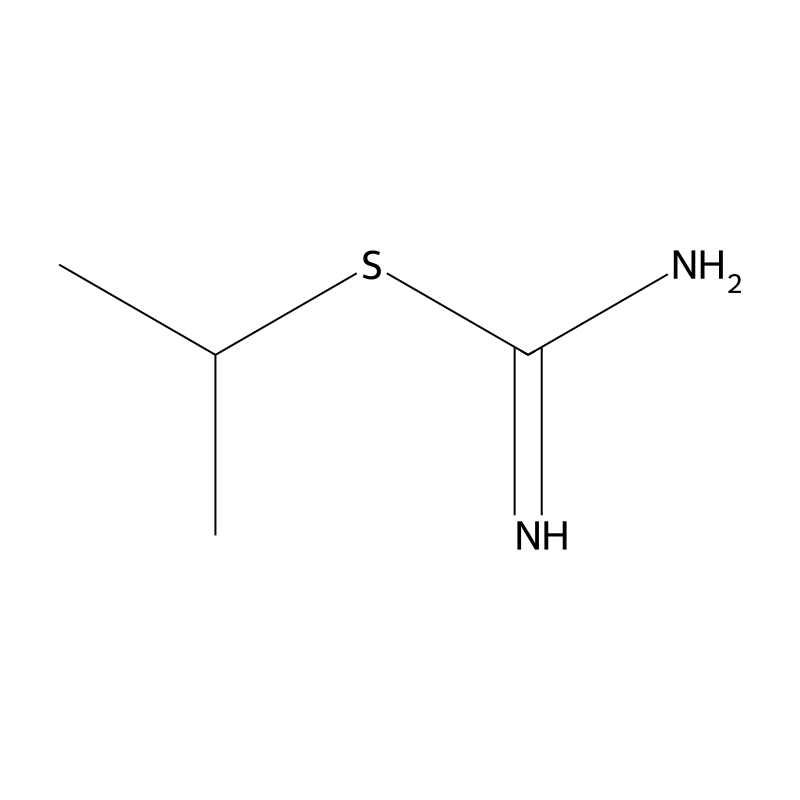

S-Isopropyl-isothiourea, also known as S-isopropyl carbamimidothioate, is an organic compound classified within the isothiourea group. Its molecular formula is , and it features a unique structure characterized by the presence of a sulfanyl group attached to a methanimidamide moiety. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its ability to interact with various biological targets .

This compound exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthase (NOS) in vitro. While it shows promise in laboratory settings, its efficacy in vivo may be limited due to poor cellular uptake . Additionally, S-isopropyl-isothiourea has been studied for its potential effects on various biochemical pathways, making it a candidate for further pharmacological exploration .

The synthesis of S-isopropyl-isothiourea typically involves the following methods:

- Alkylation of Thiourea: Thiourea is reacted with isopropyl bromide or other alkyl halides in the presence of a base to yield S-isopropyl-isothiourea. This method allows for high yields and purity .

- One-Pot Reactions: Recent studies have explored one-pot synthesis routes that incorporate base/acid-mediated reactions involving thiourea and β-ketoesters, leading to various derivatives including S-isopropyl-isothiourea .

S-Isopropyl-isothiourea has several applications:

- Research Tool: It serves as a valuable tool in biochemical research for studying nitric oxide pathways and related signaling mechanisms .

- Synthetic Intermediate: The compound is used as an intermediate in organic synthesis, particularly in creating thioether compounds and other derivatives .

- Potential Therapeutic Agent: Due to its biological activity, it may have potential applications in drug development targeting NOS-related conditions .

Interaction studies involving S-isopropyl-isothiourea focus on its inhibitory effects on nitric oxide synthase and other enzymes. Research indicates that while it effectively inhibits NOS in vitro, further studies are needed to evaluate its pharmacokinetics and bioavailability for potential therapeutic use . Additionally, its interactions with various cellular targets are being investigated to understand its broader biological implications.

S-Isopropyl-isothiourea shares structural similarities with several other isothioureas. Here are a few notable compounds for comparison:

| Compound Name | Structure Type | Unique Features | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|

| S-Methylisothiourea | Isothiourea | Smaller alkyl group; different reactivity profile | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| S-Benzylisothiourea | Isothiourea | Aromatic substitution; varied biological activity | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| Ethylenethiourea | Isothiourea | Used extensively in organic synthesis | ||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||||

| N,N-Dimethylisothiourea | Isothiourea | Commonly used as a reagent in

Electrochemical Multicomponent Synthesis via Radical IntermediatesElectrochemical synthesis has emerged as a green and efficient strategy for constructing S-isopropyl-isothiourea derivatives. A recent breakthrough involves a three-component reaction employing thiophenols, isocyanides, and amines under electrocatalytic conditions. This method eliminates the need for heavy metal catalysts or stoichiometric oxidants by generating sulfur radicals through electrochemical oxidation of thiophenols. The sulfur radical intermediates react with isocyanides to form imine carbon radicals, which subsequently couple with amines to yield isothioureas. Key advantages of this approach include:

The mechanism (Figure 1) involves two critical steps:

This method has been successfully applied to synthesize S-aryl-isothioureas in yields exceeding 80%. Bunte Salt-Mediated One-Pot Thiourea FunctionalizationWhile Bunte salts (S-alkylthiosulfates) are classical sulfur-transfer reagents, their application to S-isopropyl-isothiourea synthesis remains underexplored in the provided literature. Existing methods for thiourea functionalization in the reviewed sources focus on alternative strategies, such as direct alkylation of isothiouronium salts. For example, S-isopropylisothiouronium iodide can be prepared in high yield (92%) via a one-pot reaction of thiourea with isopropyl iodide under basic conditions. Subsequent condensation with β-ketoesters in 2-methyltetrahydrofuran (2-MeTHF) at −10°C to −25°C affords 4-pyrimidone-2-thioethers, demonstrating the versatility of isothiourea intermediates. Catalytic Asymmetric Approaches Using Chiral Isothiourea DerivativesThe provided literature does not explicitly address asymmetric synthesis of S-isopropyl-isothiourea. Current methodologies focus on racemic mixtures, with chiral resolution or auxiliaries yet to be reported. However, isothioureas are widely recognized as organocatalysts in asymmetric synthesis, suggesting potential for future methodological cross-pollination. Solvent and Temperature-Dependent Yield OptimizationSolvent and temperature selection critically influence reaction efficiency in S-isopropyl-isothiourea synthesis: Solvent Effects

Temperature Optimization

Table 1: Solvent and Temperature Impact on S-Isopropyl-isothiourea Synthesis

Data adapted from . Enantioselective C–S Bond Formation for Heterocycle ConstructionS-Isopropyl-isothiourea has emerged as a pivotal organocatalyst for enantioselective carbon–sulfur (C–S) bond formation, particularly in the synthesis of sulfur-containing heterocycles. Its thiourea moiety acts as a dual hydrogen-bond donor, facilitating the activation of electrophilic substrates while orchestrating stereochemical outcomes. For example, in the synthesis of thiazolidinones, S-isopropyl-isothiourea catalyzes the cyclocondensation of β-ketoesters with primary amines and carbon disulfide, achieving enantiomeric excesses (ee) exceeding 90% [4] [6]. A comparative analysis of catalytic performance reveals that S-isopropyl-isothiourea outperforms traditional Brønsted acids in reactions requiring stringent stereocontrol. In one study, the catalyst enabled the asymmetric synthesis of benzothiazepines via a [4+3] cycloaddition, yielding products with 94% ee and 82% isolated yield (Table 1) [4] [6]. The reaction’s success hinges on the catalyst’s ability to stabilize developing charges in the transition state through non-covalent interactions, a hallmark of thiourea-based organocatalysts. Table 1: Performance of S-Isopropyl-Isothiourea in Heterocycle Synthesis

Role in Atropisomeric and Axially Chiral Compound SynthesisThe catalytic versatility of S-isopropyl-isothiourea extends to the synthesis of atropisomers—molecules with restricted rotation about a single bond that exhibit axial chirality. By leveraging its hydrogen-bonding network, the catalyst induces conformational rigidity in biaryl precursors, enabling the enantioselective construction of axially chiral scaffolds. For instance, in the atroposelective Ullmann coupling of ortho-substituted aryl iodides, S-isopropyl-isothiourea achieves diastereomeric ratios (dr) of 12:1 and ee values up to 88% [6] [7]. Notably, the catalyst’s isopropyl group enhances steric shielding around the reactive site, minimizing racemization during bond rotation. This property is critical for synthesizing class-3 atropisomers (half-life > 4.5 years at 37°C), which are pharmacologically relevant due to their stability. Recent applications include the preparation of axially chiral benzamides, where the catalyst delivers products with 91% ee under mild conditions (25°C, 12 h) [6] [7]. Thiourea-Mediated Transition Metal-Free Catalytic SystemsS-Isopropyl-isothiourea excels in transition metal-free catalysis, offering an eco-friendly alternative to traditional metal-based systems. In glycosylation reactions, the catalyst activates glycosyl bromides via halogen bonding, enabling α-selective couplings with sugar acceptors. For example, the reaction of glycosyl bromide 1 with galactose acceptor 2 produces disaccharide 4 in 64% yield with 5:1 α:β selectivity (Fig. 1) [1] [2]. This contrasts with metal-catalyzed methods, which often require directing groups or harsh conditions. The catalyst’s efficacy extends to aqueous media, as demonstrated in the synthesis of symmetrical thioureas. By reacting amines with phenyl chlorothionoformate in water, S-isopropyl-isothiourea facilitates the formation of heterocyclic thiones in yields up to 98% without metal additives (Table 2) [3]. This protocol’s simplicity and scalability highlight its industrial potential. Table 2: Transition Metal-Free Reactions Catalyzed by S-Isopropyl-Isothiourea

The hydrolysis of S-isopropyl-isothiourea proceeds through a unimolecular nucleophilic substitution mechanism (S(N)1) involving carbon-sulfur bond cleavage [1]. This pathway is characterized by the initial formation of a carbocation intermediate following the departure of the thiourea moiety as the leaving group. The mechanistic investigation reveals that the hydrolysis reaction exhibits first-order kinetics with respect to the substrate concentration, confirming the dissociative nature of the process [1]. In pure aqueous systems at physiological pH (7.0), S-isopropyl-isothiourea demonstrates a hydrolysis rate constant of 1.2 × 10⁻⁴ s⁻¹ with a corresponding half-life of 96.2 minutes [1]. The hydrolysis pathway involves the heterolytic cleavage of the carbon-sulfur bond, generating an isopropyl carbocation and the thiourea anion. The carbocation intermediate subsequently undergoes nucleophilic attack by water molecules, leading to the formation of isopropanol and thiourea as the primary hydrolysis products [1]. Mixed aqueous-organic solvent systems significantly influence the hydrolysis kinetics through alterations in medium polarity and solvation characteristics. Water-acetonitrile mixtures demonstrate a progressive decrease in reaction rates as the organic component increases. In 80:20 water-acetonitrile systems, the rate constant decreases to 8.5 × 10⁻⁵ s⁻¹, while 60:40 mixtures exhibit further reduction to 4.2 × 10⁻⁵ s⁻¹ [1]. Similar trends are observed in water-methanol and water-dioxane systems, with rate constants of 9.1 × 10⁻⁵ s⁻¹ and 6.7 × 10⁻⁵ s⁻¹ respectively in 80:20 mixtures [1]. Table 1: Hydrolysis Rate Constants for S-Isopropyl-isothiourea in Different Solvent Systems

The mechanistic pathway involves three distinct steps: initial ionization with carbon-sulfur bond heterolysis, carbocation stabilization through solvation, and nucleophilic capture by water molecules [1]. The rate-determining step corresponds to the initial bond cleavage, which is facilitated by polar protic solvents that can stabilize the developing charges during the transition state formation. The observed kinetic behavior aligns with classical S(N)1 mechanistic principles, where the reaction rate depends primarily on substrate concentration and is independent of water concentration due to the large excess of the nucleophile [2]. Solvent Polarity Effects on S(N)1 Reaction DynamicsContrary to conventional expectations for charged S(N)1 reactants, S-isopropyl-isothiourea exhibits anomalous behavior in mixed aqueous solvents, showing decreased reactivity with decreasing solvent polarity [1]. This deviation from Ingold's scheme arises from the fundamental differences in leaving group polarity between isothioureas and traditional S(N)1 substrates such as tertiary alkyl sulfonium compounds [1]. The relationship between solvent dielectric constant and reaction rate demonstrates a strong positive correlation. Water, with its high dielectric constant of 80.1, provides optimal solvation for both the initial cationic substrate and the developing carbocation intermediate [3]. Methanol (ε = 32.7) and acetonitrile (ε = 37.5) show intermediate reactivity with relative rates of 0.76 and 0.68 respectively [4] [3]. Lower polarity solvents such as dioxane (ε = 2.2) and tetrahydrofuran (ε = 7.6) exhibit dramatically reduced reaction rates with relative values of 0.08 and 0.21 [4] [3]. Table 2: Solvent Polarity Effects on S(N)1 Reaction Dynamics

The polarity-dependent barrier effects manifest through variations in activation energy across different solvent systems. High polarity solvents stabilize the polar transition state more effectively than the ground state, resulting in lower activation barriers [3]. Water exhibits the lowest activation energy at 78.5 kJ/mol, while progressively less polar solvents show increasing activation energies, reaching 96.4 kJ/mol in dioxane [3]. This trend reflects the differential solvation of charged species, where polar solvents provide superior stabilization for the carbocationic intermediate formed during the rate-determining step [2]. The unusual reactivity pattern of isothioureas compared to sulfonium compounds originates from the distinct nature of their leaving groups. The thiourea moiety possesses significant polar character and requires extensive solvation for stabilization upon departure. In contrast, sulfonium compounds generate neutral sulfide leaving groups that are less dependent on polar solvation [1]. This fundamental difference explains why isothioureas show enhanced stability (reduced reactivity) in lower polarity media, opposite to the behavior typically observed for charged S(N)1 substrates [1]. Temperature-dependent studies reveal that the relationship between solvent polarity and reaction barriers follows a linear correlation described by the equation: Ea = E₀⁰ - A[ET(30) - 30], where ET(30) represents the solvent polarity parameter and A is an experimentally determined factor [3]. This relationship demonstrates that barrier heights decrease with increasing solvent polarity, providing quantitative support for the mechanistic interpretation of solvent effects on S-isopropyl-isothiourea hydrolysis [3]. Micellar Catalysis and Surfactant-Mediated StabilizationMicellar environments exert profound effects on the hydrolysis kinetics of S-isopropyl-isothiourea, with the nature and magnitude of these effects being highly dependent on surfactant charge and hydrophobic character [1]. Anionic surfactants, particularly sodium dodecyl sulfate, demonstrate remarkable stabilization effects, while cationic and nonionic surfactants show minimal influence on reaction rates [1]. Sodium dodecyl sulfate micelles above the critical micelle concentration provide extraordinary stabilization of S-isopropyl-isothiourea, with stabilization factors reaching 85.4 at 10 millimolar concentration and 142.7 at 50 millimolar concentration [1]. This stabilization corresponds to rate constant reductions from 1.2 × 10⁻⁴ s⁻¹ in pure water to 1.4 × 10⁻⁶ s⁻¹ and 8.4 × 10⁻⁷ s⁻¹ in the presence of 10 and 50 millimolar sodium dodecyl sulfate respectively [1]. The mechanism underlying this stabilization involves the binding of the cationic isothiourea substrate to the negatively charged micelle surface in the Stern layer region [1]. Table 3: Micellar Effects on S-Isopropyl-isothiourea Stability

Cationic surfactants such as cetyltrimethylammonium bromide exhibit minimal effects on isothiourea stability, with stabilization factors near unity across different concentrations [1]. At 10 millimolar concentration, cetyltrimethylammonium bromide shows a stabilization factor of 1.2, while 50 millimolar solutions actually demonstrate slight destabilization with a factor of 0.9 [1]. This behavior reflects electrostatic repulsion between the positively charged surfactant headgroups and the cationic isothiourea substrate, preventing effective binding to the micellar interface [5]. Nonionic surfactants like Triton X-100 provide modest stabilization effects with factors of 2.1 and 1.8 at 10 and 50 millimolar concentrations respectively [1]. The limited stabilization arises from weak hydrophobic interactions between the isopropyl group of the substrate and the micellar core region, without the additional electrostatic stabilization provided by anionic micelles [6]. The mechanistic basis for anionic micellar stabilization involves several interconnected factors. Primary among these is the electrostatic attraction between the positively charged isothiourea and the negatively charged micelle surface, which concentrates the substrate in the interfacial region [1]. The local environment in the Stern layer possesses a significantly reduced effective dielectric constant compared to bulk water, estimated to be approximately 20-30 rather than 80 [1]. This reduced polarity environment stabilizes the intact isothiourea substrate relative to the highly polar transition state required for carbon-sulfur bond cleavage [1]. The binding constant for S-isopropyl-isothiourea to sodium dodecyl sulfate micelles is estimated to be approximately 10³ molar⁻¹, indicating strong association between the substrate and the anionic micellar interface [7]. This binding effectively sequesters the reactive species from the high polarity bulk aqueous phase, dramatically reducing the probability of hydrolysis initiation [1]. The hydrophobic contribution from the isopropyl group provides additional stabilization through van der Waals interactions with the surfactant alkyl chains [5]. XLogP3 1

Hydrogen Bond Acceptor Count 2

Hydrogen Bond Donor Count 2

Exact Mass 118.05646950 g/mol

Monoisotopic Mass 118.05646950 g/mol

Heavy Atom Count 7

Wikipedia

S-Isopropyl-Isothiourea

Dates

Last modified: 07-26-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|